

Synthesis of 3,5-Dimethylaniline via Reduction of 3,5-Dimethylnitrobenzene

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Compound of Interest

Compound Name: 3,5-Dimethylaniline

Cat. No.: B087155

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The most common and efficient method for preparing **3,5-Dimethylaniline** is through the reduction of the corresponding nitro compound, 3,5-dimethylnitrobenzene. This transformation can be achieved using various reducing agents, with catalytic hydrogenation or metal-acid combinations being the most prevalent. This guide will detail the widely used method employing tin (Sn) metal in the presence of concentrated hydrochloric acid (HCl).

Reaction Scheme

The overall chemical transformation is as follows:

Caption: General reaction scheme for the reduction of 3,5-dimethylnitrobenzene to **3,5-Dimethylaniline**.

Experimental Protocol

This protocol outlines the laboratory-scale synthesis of **3,5-Dimethylaniline**.

Materials:

- 3,5-Dimethylnitrobenzene
- Granulated Tin (Sn)
- Concentrated Hydrochloric Acid (HCl)

- Sodium Hydroxide (NaOH) solution (e.g., 10 M)
- Diethyl ether or Dichloromethane (for extraction)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, place 3,5-dimethylnitrobenzene and granulated tin.
- **Addition of Acid:** Slowly and carefully add concentrated hydrochloric acid to the flask through the condenser in portions. The reaction is exothermic and will likely initiate without external heating.
- **Reflux:** Once the initial vigorous reaction subsides, heat the mixture to reflux using a heating mantle. Continue refluxing for a specified period (typically 1-2 hours) until the reaction is complete. The disappearance of the oily nitrobenzene layer indicates the reaction's progress.
- **Basification:** After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution. This step is highly exothermic and should be performed in an ice bath. The goal is to precipitate tin salts and liberate the free aniline. The mixture should be strongly basic (pH > 10).
- **Extraction:** Transfer the basic mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as diethyl ether or dichloromethane.

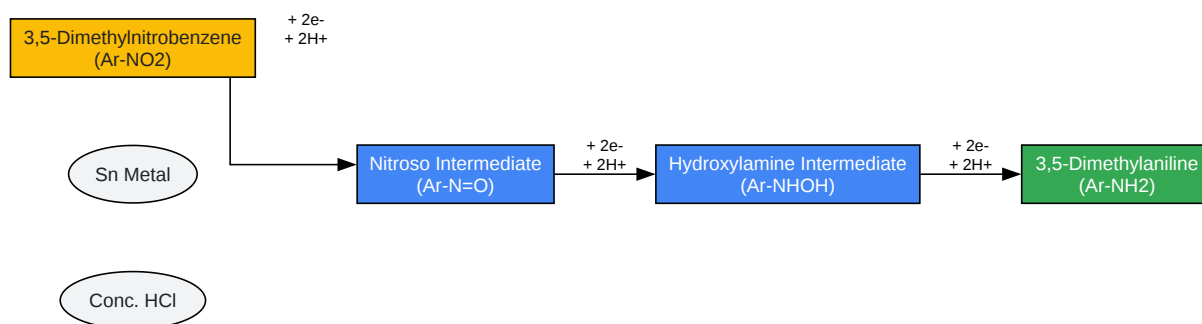
- **Drying:** Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude **3,5-Dimethylaniline**.
- **Purification (Optional):** The crude product can be further purified by distillation under reduced pressure or by recrystallization if it is a solid at room temperature.

Data Presentation

Property	3,5-Dimethylnitrobenzene (Starting Material)	3,5-Dimethylaniline (Product)
Molecular Formula	C ₈ H ₉ NO ₂	C ₈ H ₁₁ N
Molecular Weight	151.16 g/mol	121.18 g/mol
Appearance	Yellowish crystalline solid or liquid	Colorless to pale yellow liquid
Melting Point	10-12 °C	9.8 °C
Boiling Point	234 °C	220-221 °C
Typical Yield	N/A	85-95%

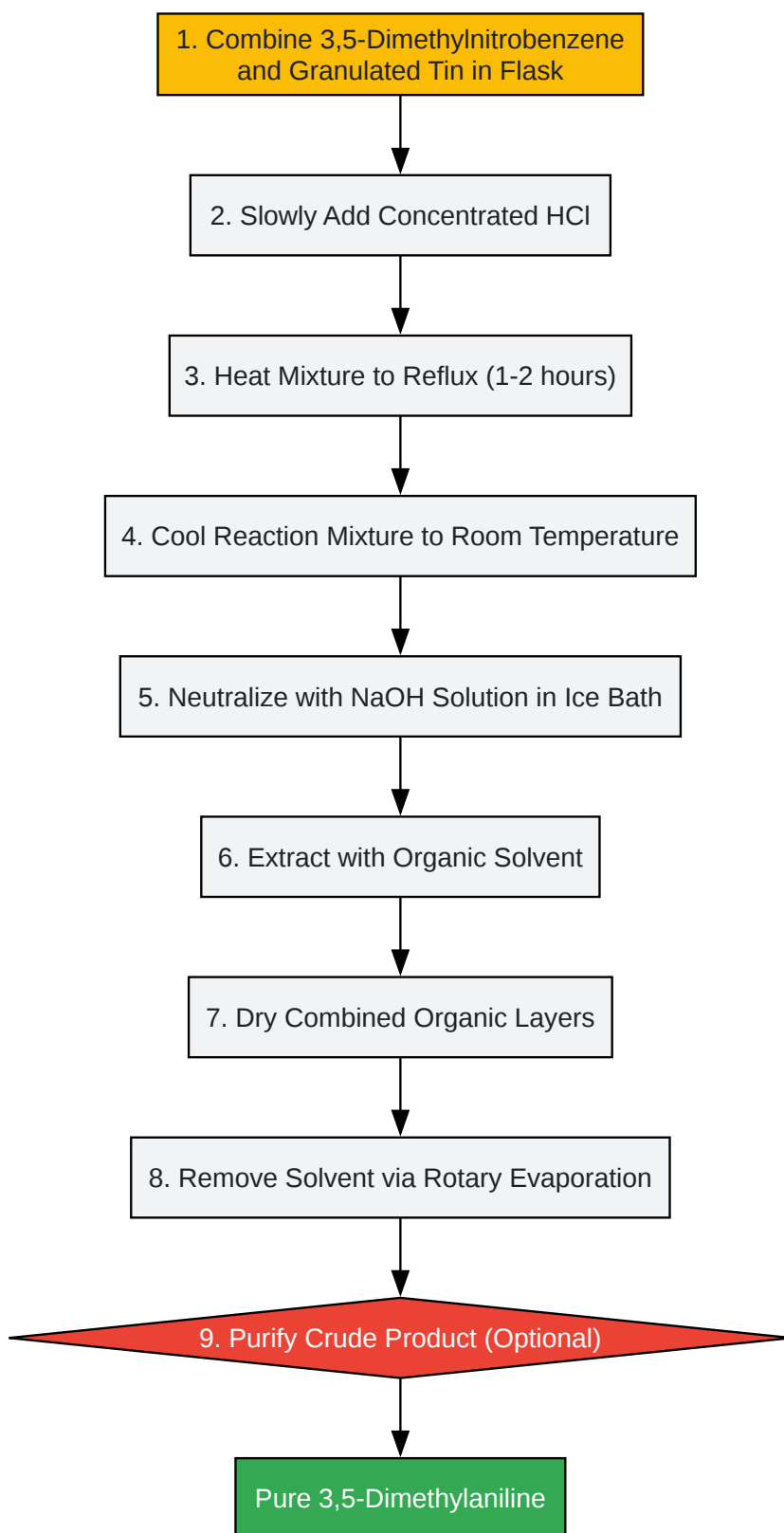
Visualizations

Below are diagrams illustrating the reaction mechanism and the experimental workflow using the DOT language.



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Caption: Simplified reaction mechanism for the reduction of a nitro group to an amine.



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Caption: Step-by-step experimental workflow for the synthesis of **3,5-Dimethylaniline**.

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